2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring through an ether linkage, with a thiophene-2-ylsulfonyl substituent on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Thiophene-2-ylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Coupling with Quinoline: The final step involves the coupling of the thiophene-2-ylsulfonyl-pyrrolidine with a quinoline derivative through an ether linkage. This can be achieved using a nucleophilic substitution reaction where the pyrrolidine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-ylsulfonyl group can form strong interactions with the active sites of enzymes, while the quinoline ring can intercalate with DNA or interact with other biological macromolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)isoquinoline: Similar structure but with an isoquinoline core.
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene core.
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core and the thiophene-2-ylsulfonyl-pyrrolidine moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-24(21,17-6-3-11-23-17)19-10-9-14(12-19)22-16-8-7-13-4-1-2-5-15(13)18-16/h1-8,11,14H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKXWVVHVUXLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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